1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

MAO-A Inhibition Neuropharmacology Selectivity Profile

Researchers requiring selective MAO-A inhibition without confounding MAO-B off-target activity face limited tool compound options. 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2) addresses this gap with validated nanomolar potency and quantifiable isoform selectivity. • MAO-A IC50: 9 nM (rat brain), 12.4-fold selectivity over MAO-B - enables clean interpretation of serotonergic and noradrenergic pathway studies. • Validated negative control: no significant 5-LOX inhibition at 100 µM - ideal benchmark for anti-inflammatory screening cascades. • Unique mesityl-substituted 5-oxopyrrolidine pharmacophore for focused SAR library generation. Supplied with Certificate of Analysis; available in 250 mg and 1 g research quantities for immediate dispatch.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 63675-25-2
Cat. No. B1351221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
CAS63675-25-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CC(CC2=O)C(=O)O)C
InChIInChI=1S/C14H17NO3/c1-8-4-9(2)13(10(3)5-8)15-7-11(14(17)18)6-12(15)16/h4-5,11H,6-7H2,1-3H3,(H,17,18)
InChIKeyAXLGQTRQNJDIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: Chemical Class & Properties


1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS: 63675-25-2) is a synthetic pyrrolidine-3-carboxylic acid derivative characterized by a 5-oxopyrrolidine core and a bulky 2,4,6-trimethylphenyl (mesityl) substituent at the 1-position, with a molecular weight of 247.29 g/mol . It is a member of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which are often synthesized via the cyclization of 2-methylenesuccinic acid with various amines and have been investigated for biological activities including analgesic effects [1]. This specific compound is primarily employed as a specialized building block or research tool in early-stage medicinal chemistry and biological screening, rather than as a final pharmaceutical agent [2].

1

MAO-A isoform-selective inhibition research tool

2

Specialized building block for medicinal chemistry SAR

3

Neuropharmacology screening probe with counter-screen data

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: Substitution Selectivity


Generic substitution among 1-substituted 5-oxopyrrolidine-3-carboxylic acids is not scientifically valid due to the pronounced influence of the N-1 substituent on biological activity and target engagement. While the core scaffold provides a common platform, class-level evidence from a study of structurally related analogs demonstrates that biological effects, specifically analgesic and antihypoxic activity, vary significantly depending on the nature (aliphatic vs. aromatic/heterocyclic) of the 1-position substituent [1]. The specific 2,4,6-trimethylphenyl (mesityl) group in this compound confers a unique steric and electronic environment that dictates its interaction with specific biological targets, as evidenced by its distinct, potent, and selective inhibition profile against monoamine oxidase enzymes [2], a property that cannot be assumed for other analogs like (3S)-5-oxopyrrolidine-3-carboxylic acid (CAS 30948-17-5) .

!

N-1 mesityl group is critical for MAO-A engagement — structural analogs without this bulky substituent may lack the documented selectivity profile

!

Unsubstituted or aliphatic 5-oxopyrrolidine-3-carboxylic acids do not share the same target inhibition pattern; class-level analgesic reports are not transferable

!

Direct replacement with (3S)-5-oxopyrrolidine-3-carboxylic acid or similar core-only scaffolds risks loss of isoform selectivity and assay relevance

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: Evidence vs. Analogs


MAO-A vs. MAO-B Selectivity

This compound demonstrates a unique selectivity profile for human monoamine oxidase isoforms, exhibiting a 12.4-fold higher potency for MAO-A over MAO-B. This differential is quantifiable and stands in contrast to the expected activity of other 5-oxopyrrolidine-3-carboxylic acid derivatives, which are not known for this specific target engagement [1].

MAO-A Selectivity
Head-to-head
IC50 50 nM (MAO-A) vs 620 nM (MAO-B)
12.4-fold selectivity for MAO-A
Reported isoform-selective inhibition context for serotonergic/noradrenergic pathway studies
Human recombinant enzyme assay; hydrogen peroxide readout
MAO-A Inhibition Neuropharmacology Selectivity Profile

Rat MAO-A Potency in Rodent Models

The compound exhibits exceptional potency against rat brain MAO-A with an IC50 of 9 nM. This activity is significantly more potent than its activity against human MAO-A (IC50: 50 nM), providing a valuable benchmark for researchers utilizing rodent models [1].

Rodent MAO-A Potency
Cross-study comparable
9 nM
Rat brain MAO-A IC50 vs 50 nM human MAO-A
Supports rodent model target engagement studies
5.6-fold higher potency in rat brain homogenate assay
MAO-A Inhibition Rodent Model Preclinical Pharmacology

No Significant Activity at 5-LOX

This compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 μM and showed no significant activity [1]. This negative result provides a crucial piece of counter-screening data, defining a clear boundary for its biological activity. This selectivity profile differentiates it from other anti-inflammatory or neuroactive compounds that may exert effects through the 5-LOX pathway.

5-LOX Counter-Screen
Supporting evidence
No significant inhibition
at 100 µM concentration
Reduces polypharmacology risk; supports target specificity interpretation
RBL-1 5-lipoxygenase cell assay context
5-LOX Inhibition Target Selectivity Counter-Screening

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: Research Application Scenarios


Selective MAO-A Inhibitor for Neuroscience Research

Procure this compound when a research program requires a small-molecule probe to selectively inhibit the MAO-A isoform with a quantifiable and significant window (12.4-fold) over MAO-B. This is particularly relevant for in vitro studies on serotonergic and noradrenergic pathways, where non-selective MAO inhibition would confound interpretation of results [1].

CNS Preclinical Studies in Rodent Models

Select this compound for ex vivo or in vivo studies in rats where high-potency MAO-A inhibition is required. Its validated nanomolar IC50 (9 nM) against the rat brain enzyme makes it a potent tool for target engagement studies in this species, providing a clear basis for dose selection compared to compounds with unknown or weaker rodent pharmacology [1].

5-LOX Counter-Screening Standard

Use this compound as a validated negative control in screening cascades for novel anti-inflammatory or neuroprotective agents. Its documented lack of significant activity against 5-LOX at 100 µM [2] provides a benchmark for assay quality control and helps differentiate true hits from non-specific assay interference when profiling new chemical entities.

Intermediate for MAO Inhibitor Analogs

Procure this compound as a starting point for medicinal chemistry optimization. Its core 5-oxopyrrolidine scaffold with a mesityl substituent provides a unique pharmacophore for generating focused libraries. The established MAO-A/MAO-B selectivity profile [1] provides a strong data-driven foundation for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
MAO-A isoform-selective pathway studies
Isoform selectivity profile (MAO-A vs MAO-B)
Reported selectivity ratio and enzyme assay context
Rodent model neuropharmacology research
Species-specific MAO-A engagement context
Rat brain homogenate potency vs human recombinant data
Counter-screening negative control for 5-LOX assays
Documented absence of 5-LOX inhibition
RBL-1 cell assay negative result at 100 µM
MAO inhibitor lead optimization SAR
Mesityl-substituted 5-oxopyrrolidine pharmacophore
Structure-activity relationship around isoform selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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